1,3-Dioxoisoindolin-2-yl isobutyrate

Description

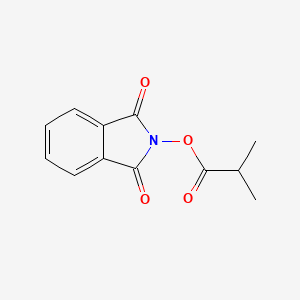

Structure

3D Structure

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7(2)12(16)17-13-10(14)8-5-3-4-6-9(8)11(13)15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRVSKAAIXMYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 1,3-Dioxoisoindolin-2-yl isobutyrate for organic synthesis

The Redox-Active Advantage: A Technical Guide to 1,3-Dioxoisoindolin-2-yl Isobutyrate in Modern Organic Synthesis

As organic synthesis pivots toward milder, more sustainable methods of carbon-carbon bond formation, the reliance on traditional alkyl halides as radical precursors has become a bottleneck. Alkyl halides often require highly reducing conditions that are incompatible with sensitive functional groups. Enter redox-active esters (RAEs)—specifically, N-hydroxyphthalimide (NHPI) esters.

As a Senior Application Scientist, I have observed firsthand how 1,3-Dioxoisoindolin-2-yl isobutyrate (also known as NHPI isobutyrate) has revolutionized the generation of isopropyl radicals. By lowering the kinetic and thermodynamic barriers to single-electron transfer (SET), this reagent enables complex cross-couplings and asymmetric alkylations under mild photoredox or transition-metal catalysis[1]. This whitepaper dissects the physicochemical properties, mechanistic causality, and validated protocols for synthesizing and deploying this critical reagent.

Physicochemical Profile and Quantitative Data

Understanding the physical parameters of 1,3-Dioxoisoindolin-2-yl isobutyrate is the first step in predicting its behavior in solution. The compound is a stable, crystalline solid that can be stored on the benchtop, a significant operational advantage over volatile or pyrophoric radical precursors.

Table 1: Physicochemical Properties of 1,3-Dioxoisoindolin-2-yl isobutyrate

| Property | Value |

| IUPAC Name | (1,3-dioxoisoindol-2-yl) 2-methylpropanoate[2] |

| CAS Registry Number | 1631179-23-1[3] |

| Molecular Formula | C12H11NO4[2] |

| Molecular Weight | 233.22 g/mol [2] |

| Topological Polar Surface Area | 63.7 Ų[2] |

| Physical State | White to pale yellow solid[4] |

Table 2: Comparative Reduction Potentials of Isopropyl Radical Precursors

| Precursor Type | Representative Compound | Approx. Reduction Potential ( |

| Alkyl Halide | Isopropyl Bromide | |

| Redox-Active Ester | NHPI Isobutyrate | -1.56 to -1.66 V [1] |

Mechanistic Causality: The Thermodynamics of Fragmentation

Why do we use 1,3-Dioxoisoindolin-2-yl isobutyrate instead of a simple isopropyl halide? The answer lies in the thermodynamics of the fragmentation pathway.

Alkyl halides possess highly negative reduction potentials, requiring harsh reductants that can destroy orthogonal functional groups. In contrast, the extended π-system of the phthalimide moiety in NHPI isobutyrate acts as an electron sink, significantly lowering the reduction potential to approximately -1.6 V[1]. When a single electron is transferred from an excited-state photocatalyst or a low-valent transition metal (e.g., Ni(0)), the resulting radical anion undergoes rapid, irreversible fragmentation.

This irreversibility is governed by an entropic driving force : the extrusion of carbon dioxide gas and the expulsion of the stable phthalimide anion. This cascade cleanly generates the highly reactive isopropyl radical (•iPr) without the need for toxic tin hydrides or harsh thermal initiators.

Fig 1: Single-electron transfer (SET) fragmentation pathway of NHPI isobutyrate.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic rationale (causality) and specific quality control checkpoints to verify success before proceeding to the next synthetic stage.

Protocol A: Synthesis of 1,3-Dioxoisoindolin-2-yl isobutyrate via Steglich Esterification

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to couple isobutyric acid with N-hydroxyphthalimide (NHPI)[4][5].

Step-by-Step Methodology:

-

Reagent Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-hydroxyphthalimide (1.96 g, 12.0 mmol, 1.1 equiv) and 4-Dimethylaminopyridine (DMAP, 0.13 g, 1.1 mmol, 0.1 equiv).

-

Atmosphere Control: Purge the flask with dry nitrogen for 5 minutes. Add anhydrous Dichloromethane (DCM, 50 mL) and isobutyric acid (0.95 mL, 11.0 mmol, 1.0 equiv)[4].

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents the premature decomposition of the highly reactive O-acylisourea intermediate.

-

Coupling: Add DCC (2.27 g, 11.0 mmol, 1.0 equiv) portion-wise over 5 minutes. Allow the reaction to slowly warm to room temperature and stir for 13 hours[4].

-

Primary Filtration: Filter the heterogeneous mixture through a pad of Celite. Causality: DCC is converted to dicyclohexylurea (DCU), which is highly insoluble. Removing DCU early prevents severe emulsions during aqueous extraction.

-

Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with water (50 mL), 1N HCl (50 mL), 1N NaOH (50 mL), and brine (50 mL)[5]. Causality: The 1N NaOH wash is critical; NHPI is slightly acidic (pKa ~6-7) and will partition into the aqueous layer upon deprotonation, ensuring the isolated ester is free of unreacted starting material.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (9:1 Cyclohexane:EtOAc)[4].

Self-Validation & Quality Control:

-

Yield: Expect ~1.84 g (72% yield) of a white solid[4].

-

TLC: The product should appear as a single UV-active spot with an

of ~0.50 in 5% EtOAc/Hexane[5]. -

1H NMR (300 MHz, CDCl3): Validation is confirmed by the presence of the phthalimide aromatic protons at δ 7.91–7.85 (m, 2H) and 7.81–7.76 (m, 2H), and the characteristic isopropyl methyl doublet at δ 1.36 (d, J = 7.0 Hz, 6H)[4].

Protocol B: Visible-Light Photoredox Radical Alkylation

NHPI isobutyrate is an excellent precursor for the asymmetric radical alkylation of N-sulfinimines or Minisci-type additions under blue LED irradiation[4].

Fig 2: Standard experimental workflow for visible-light photoredox radical alkylation.

Step-by-Step Methodology:

-

Reaction Setup: In a dry 10 mL Schlenk tube equipped with a magnetic stir bar, combine the photocatalyst (e.g., Ir-complex, 1.0 μmol, 1 mol%), the substrate (e.g., N-sulfinimine, 0.15 mmol, 1.5 equiv), 1,3-Dioxoisoindolin-2-yl isobutyrate (23.3 mg, 0.10 mmol, 1.0 equiv), and Hantzsch ester (38 mg, 0.15 mmol, 1.5 equiv)[4].

-

Solvent & Base Addition: Add 1.0 mL of anhydrous solvent (e.g., DCM or MeCN) followed by N,N-Diisopropylethylamine (DIPEA, 0.2 mmol, 2.0 equiv)[4]. Causality: DIPEA acts as a sacrificial electron donor to regenerate the ground-state photocatalyst, while Hantzsch ester serves as a hydrogen atom transfer (HAT) agent to terminate the radical relay.

-

Degassing (Critical Step): Subject the mixture to three cycles of freeze-pump-thaw. Causality: Molecular oxygen is a triplet diradical that will rapidly quench the excited-state photocatalyst and scavenge the generated isopropyl radical to form undesired peroxyl species. Strict anaerobic conditions are mandatory.

-

Irradiation: Irradiate the vial using 420 nm blue LEDs (15 W) at room temperature for 14 hours[4]. Ensure robust stirring to maintain uniform light penetration.

-

Workup: Dilute the mixture with DCM, wash with water and brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.

Self-Validation & Quality Control:

-

Visual Cue: Upon irradiation, the reaction mixture should maintain the characteristic luminescence of the photocatalyst. A sudden darkening or loss of fluorescence often indicates oxygen contamination or catalyst degradation.

-

Mass Spectrometry: LC-MS analysis of the crude mixture should show the complete consumption of the RAE mass (m/z 233) and the appearance of the alkylated product mass[3].

Conclusion

1,3-Dioxoisoindolin-2-yl isobutyrate represents a paradigm shift in radical chemistry. By leveraging the low reduction potential and entropic driving force of the N-hydroxyphthalimide scaffold, chemists can execute isopropyl radical additions with unprecedented mildness and functional group tolerance. Adhering to the rigorous, self-validating protocols outlined above ensures reproducible, high-yielding carbon-carbon bond formations in both academic and industrial drug development settings.

References

- BLD Pharm.

- National Institutes of Health.

- Scholaris.ca.

- The Royal Society of Chemistry.

- DOI.org. "Photo-Induced Alkyl/Aryl Radical Cascade for Synthesis of Quaternary-CF3 Containing Oxindoles and Indoline-Alkaloids."

Sources

Synthesis and Mechanistic Evaluation of 1,3-Dioxoisoindolin-2-yl Isobutyrate: A Technical Guide to Redox-Active Esters

Executive Summary

The synthesis of 1,3-dioxoisoindolin-2-yl isobutyrate (commonly referred to as N-hydroxyphthalimide isobutyrate or NHPI isobutyrate) represents a critical transformation in modern synthetic organic chemistry. By converting a standard aliphatic carboxylic acid into a redox-active ester (RAE), chemists can unlock powerful decarboxylative cross-coupling pathways. This whitepaper provides an in-depth mechanistic analysis, a self-validating experimental protocol, and optimization data for the synthesis of this highly versatile intermediate.

The Strategic Utility of NHPI Esters

Historically, Barton esters were utilized for radical generation; however, their widespread application was hindered by low N–O bond dissociation energies (BDE

N-hydroxyphthalimide (NHPI) esters have emerged as superior alternatives due to their significantly higher stability (N–O BDE

Mechanistic Causality: The Steglich-Type Esterification

The formation of 1,3-dioxoisoindolin-2-yl isobutyrate from isobutyric acid relies on a modified Steglich esterification. Understanding the causality behind the reagent selection is paramount for preventing yield-limiting side reactions.

-

Activation: Isobutyric acid is inherently unreactive toward the weakly nucleophilic N-OH group of NHPI. The introduction of a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), converts the carboxylic acid into a highly electrophilic O-acylisourea intermediate.

-

Nucleophilic Catalysis (The Role of DMAP): The O-acylisourea intermediate is kinetically unstable and prone to a detrimental [1,3]-sigmatropic rearrangement, which yields a thermodynamically stable, unreactive N-acylurea byproduct. To circumvent this, 4-Dimethylaminopyridine (DMAP) is deployed as a nucleophilic catalyst. DMAP attacks the O-acylisourea faster than the rearrangement can occur, generating a highly reactive acylpyridinium ion.

-

N-O Bond Formation: The N-hydroxyl group of NHPI attacks the acylpyridinium species. This expels DMAP (allowing it to re-enter the catalytic cycle) and forms the target redox-active ester, accompanied by the precipitation of insoluble dicyclohexylurea (DCU) or diisopropylurea (DIU) [1].

Mechanistic pathway of Steglich esterification for NHPI isobutyrate synthesis.

Experimental Methodology: A Self-Validating Protocol

The following protocol outlines the synthesis of 1,3-dioxoisoindolin-2-yl isobutyrate on an 11.0 mmol scale [1]. The workflow is designed as a self-validating system, ensuring that intermediate checkpoints confirm reaction integrity.

Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Isobutyric Acid | 88.11 | 1.0 | 0.95 mL (11.0 mmol) | Starting Material |

| N-Hydroxyphthalimide (NHPI) | 163.13 | 1.1 | 1.96 g (12.0 mmol) | Radical Precursor |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.0 | 2.27 g (11.0 mmol) | Coupling Agent |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.13 g (1.1 mmol) | Catalyst |

| Dichloromethane (DCM) | 84.93 | N/A | 50.0 mL | Solvent |

Step-by-Step Execution

-

System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Reagent Solubilization: Charge the flask with isobutyric acid (0.95 mL), NHPI (1.96 g), DMAP (0.13 g), and anhydrous DCM (50 mL). Stir until a homogenous suspension/solution is achieved.

-

Thermal Control (Critical Causality): Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Carbodiimide activation is highly exothermic. Maintaining 0 °C prevents thermal runaway and suppresses the kinetic formation of the N-acylurea byproduct.

-

Activation: Add DCC (2.27 g) portion-wise (or as a solution in 10 mL DCM) over 10 minutes.

-

Propagation: Maintain the reaction at 0 °C for 30 minutes, then allow it to naturally warm to room temperature (20-25 °C). Stir for 13 hours. Validation Check: A white precipitate (dicyclohexylurea, DCU) will form, visually confirming the progression of the coupling cycle.

-

Filtration: Filter the resulting suspension through a tightly packed plug of Celite to remove the insoluble DCU. Wash the filter cake with cold DCM (2

15 mL). -

Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO

(2 -

Drying & Concentration: Dry the organic layer over anhydrous Na

SO -

Purification: Purify via flash column chromatography on silica gel using a 9:1 Cyclohexane:EtOAc eluent system to afford 1,3-dioxoisoindolin-2-yl isobutyrate as a white solid (approx. 72% yield) [1].

Step-by-step experimental workflow for the synthesis and purification of NHPI isobutyrate.

Quantitative Data & Optimization Matrices

The choice of coupling reagent and solvent dictates the scalability and downstream purification difficulty of the RAE.

Table 1: Coupling Reagent Comparison Matrix

| Reagent | Byproduct | Byproduct Removal Strategy | Yield Potential | Notes for RAE Synthesis |

| DCC | Dicyclohexylurea (DCU) | Filtration (Insoluble in DCM) | High (70-85%) | Standard choice; DCU can be stubborn to remove completely without chromatography. |

| DIC | Diisopropylurea (DIU) | Soluble in many organics | High (75-85%) | Preferred for liquid handling; DIU is highly soluble, making column chromatography mandatory. |

| EDC·HCl | Water-soluble urea | Aqueous extraction | Modest (50-70%) | Ideal for avoiding chromatography, but the acidic nature of the HCl salt can sometimes protonate DMAP, slowing kinetics. |

Table 2: Solvent Selection Matrix

| Solvent | Polarity | Reaction Rate | Byproduct Precipitation (DCC) | Overall Suitability |

| DCM | Low/Moderate | Fast | Excellent (DCU crashes out) | Optimal. Standard solvent for Steglich esterification. |

| THF | Moderate | Moderate | Moderate | Acceptable, but DCU is partially soluble, complicating filtration. |

| DMF | High | Slow | Poor | Not recommended; promotes side reactions and complicates workup. |

References

- The Royal Society of Chemistry (RSC)

- Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters Beilstein Journal of Organic Chemistry URL

- N-Hydroxyphthalimide Derivatives for the Synthesis of Redox Active Esters TCI Chemicals URL

- Nickel-Catalyzed Cross-Coupling Reactions of N-Hydroxyphthalimide Esters Scholaris URL

An In-depth Technical Guide to the Solution Stability of N-Hydroxyphthalimide (NHPI) Isobutyrate Esters

Introduction

N-hydroxyphthalimide (NHPI) esters, particularly those derived from common carboxylic acids like isobutyric acid, are increasingly recognized for their utility in synthetic organic chemistry and drug development.[1][2] They serve as versatile activated esters for forming amide bonds and as precursors for generating alkyl radicals under mild conditions.[2][3] In drug development, an NHPI isobutyrate moiety might be incorporated as a prodrug to enhance the physicochemical properties of a parent drug molecule or as a reactive handle for bioconjugation. Given these applications, a thorough understanding of the chemical stability of NHPI isobutyrate esters in solution is paramount to ensuring product quality, efficacy, and safety.[4]

This guide provides a comprehensive framework for assessing the solution-state stability of NHPI isobutyrate esters. We will delve into the underlying chemical principles governing their stability, outline potential degradation pathways, and provide detailed, field-proven protocols for conducting robust stability assessments. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of how to characterize and mitigate the instability of these important chemical entities.

Chemical Structure and Inherent Reactivity

The stability of an NHPI isobutyrate ester is dictated by the interplay of its three core components: the isobutyrate ester, the N-hydroxyphthalimide group, and specifically, the N-O ester linkage.

-

Isobutyrate Ester: The ester functional group is the primary site of hydrolytic instability. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.[5] The bulky isopropyl group may offer some steric hindrance compared to a simple acetate, but hydrolysis remains a primary degradation concern.

-

N-Hydroxyphthalimide (NHPI) Group: The phthalimide ring itself is generally stable. However, the entire NHPI moiety is an excellent leaving group, which "activates" the isobutyrate carbonyl toward nucleophilic attack.

-

N-O Ester Linkage: The bond between the nitrogen of the phthalimide and the oxygen of the isobutyrate is a critical point of weakness. This bond can cleave under thermal, photolytic, or reductive conditions to form a phthalimide N-oxyl radical (PINO), a highly reactive species.[6][7] This radical-forming potential is key to many synthetic applications of NHPI esters but also represents a non-hydrolytic degradation pathway.[2]

The following diagram illustrates the key structural features and potential points of cleavage.

Caption: Structure of NHPI Isobutyrate with key cleavage sites.

Primary Degradation Pathways

A comprehensive stability assessment must investigate several potential degradation mechanisms. For NHPI isobutyrate esters, the primary pathways are hydrolysis, and to a lesser extent, radical-mediated degradation.

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for esters in aqueous solutions.[5] It can be catalyzed by acid or, more significantly, by base.

-

Base-Catalyzed Hydrolysis (Saponification): This is typically the most rapid hydrolytic pathway.[8] The hydroxide ion directly attacks the electrophilic carbonyl carbon. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated under basic conditions to form a carboxylate salt, which is unreactive toward the alcohol leaving group.[9] The expected products are N-hydroxyphthalimide and isobutyric acid (as its conjugate base).

-

Acid-Catalyzed Hydrolysis: This pathway is the reverse of Fischer esterification.[10] The reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic for attack by water. All steps are reversible, and the reaction will proceed if a large excess of water is present.[9]

-

Neutral Hydrolysis: At neutral pH, hydrolysis can still occur via nucleophilic attack by water, though this process is significantly slower than acid or base-catalyzed pathways.[5]

Caption: General pathway for hydrolytic degradation of the ester.

Radical-Mediated Degradation

The N-O bond in NHPI esters is relatively weak and can be cleaved to generate radicals.[2] While often initiated by light (photolysis) or specific reagents in synthesis, this pathway should also be considered under thermal stress conditions, especially in the presence of trace metals or other radical initiators.[6]

-

Mechanism: Cleavage of the N-O bond generates a phthalimide N-oxyl (PINO) radical and an isobutyryloxyl radical. The latter can rapidly decarboxylate to form an isopropyl radical and CO₂. These radical species can then participate in a variety of complex secondary reactions.

-

Relevance: While less common than hydrolysis in typical pharmaceutical storage conditions, this pathway is crucial to investigate during forced degradation studies to ensure that any potential radical-derived impurities can be detected by the analytical method.[7]

Designing a Comprehensive Stability Study

A robust stability study for an NHPI isobutyrate ester involves two main stages: forced degradation (stress testing) and formal stability studies under ICH-prescribed conditions.[4][11]

Forced Degradation (Stress Testing)

The primary goal of forced degradation is to intentionally degrade the molecule to identify potential degradation products, establish degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method .[12] A stability-indicating method is one that can accurately quantify the parent compound and separate it from all significant degradation products and impurities.[11][13] The typical target for degradation is 5-20% of the parent compound.[13]

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Protocol Summary | Rationale & Causality |

| Acid Hydrolysis | 0.1 M HCl at 40-60 °C for 1-7 days. | To assess susceptibility to acid-catalyzed hydrolysis, relevant to gastric conditions or acidic formulations.[13] |

| Base Hydrolysis | 0.01 M NaOH at room temp. for 1-24 hours. | Esters are often highly labile to base; milder conditions are used to achieve controlled degradation.[8][13] |

| Oxidative | 3% H₂O₂ at room temp. for up to 24 hours. | To evaluate susceptibility to oxidation. The NHPI moiety itself can be involved in radical processes.[6][13] |

| Thermal | 60-80 °C (in solution and as solid) for 1-14 days. | To assess intrinsic thermal stability and potential for non-hydrolytic degradation pathways.[12] |

| Photolytic | ICH Q1B conditions (1.2 million lux-hours visible, 200 watt-hours/m² UV). | To assess light sensitivity, which can induce both hydrolytic and radical-based degradation.[4] |

Formal Stability Studies

Once a stability-indicating method is in place, formal studies are conducted on representative batches of the material. These studies establish the retest period or shelf life and recommended storage conditions. The conditions are defined by ICH guideline Q1A(R2).[14]

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments.

Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of the NHPI isobutyrate ester in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Stress Sample Preparation: For each condition, mix the stock solution with the stressor solution (e.g., HCl, NaOH, H₂O₂) in a 1:1 ratio. The final concentration of the ester should be appropriate for the analytical method (e.g., 0.5 mg/mL). Prepare a control sample diluted with water instead of a stressor.

-

Incubation: Place the vials for thermal, acid, and base hydrolysis in a temperature-controlled bath. Place the photolysis sample in a validated photostability chamber. Keep the oxidative sample at room temperature, protected from light.

-

Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 8, 24, 48 hours).

-

Quenching and Dilution: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to the target analytical concentration (e.g., 0.1 mg/mL).

-

Analysis: Analyze all samples by the stability-indicating HPLC method.

Protocol: Development of a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the gold standard for stability testing.[15][16]

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is versatile for moderately polar compounds.

-

Mobile Phase Selection:

-

Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acid suppresses the ionization of acidic degradants (like isobutyric acid), leading to better peak shape.

-

Organic (B): Acetonitrile or Methanol.

-

-

Gradient Elution: Develop a gradient method to ensure separation of the relatively nonpolar parent ester from potentially more polar degradation products (e.g., N-hydroxyphthalimide, isobutyric acid).

-

Example Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Detection: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 220 nm and 254 nm). A PDA detector is crucial for assessing peak purity and identifying the optimal wavelength for quantification.

-

Method Validation:

-

Analyze the forced degradation samples. The method must demonstrate specificity , i.e., the ability to resolve the parent peak from all degradation product peaks.

-

Assess peak purity of the parent compound in the stressed samples using the PDA detector. The purity angle should be less than the purity threshold.

-

Spike the drug product with known degradation products (if available) to confirm their retention times.

-

Caption: Experimental workflow for a comprehensive stability assessment.

Conclusion

Understanding the stability of NHPI isobutyrate esters is critical for their successful application in drug development and organic synthesis. The primary degradation pathway in solution is hydrolysis of the isobutyrate ester, a reaction that is significantly accelerated by basic conditions. Additionally, the potential for radical-mediated cleavage of the N-O bond under thermal or photolytic stress necessitates a comprehensive analytical approach.

By implementing a rigorous forced degradation study as outlined in this guide, researchers can develop a specific and robust stability-indicating HPLC method. This method is the cornerstone of reliable formal stability studies, which ultimately provide the data needed to ensure the compound's quality, establish appropriate storage conditions, and support regulatory filings. A proactive and scientifically grounded approach to stability testing is not merely a regulatory requirement; it is fundamental to successful product development.

References

-

ICH Q1A(R2) Guideline. (2010, February 2). Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA. [Link]

-

D'Auria, M. (2013, July 2). Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. Beilstein Journal of Organic Chemistry. [Link]

-

Pareek, V., & Arora, V. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Wang, Z., et al. (2019, October 19). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules. [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Licea Perez, H., Knecht, D., & Busz, M. (2017, October). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis. [Link]

-

Zheng, L., et al. (2025, May 27). Photoinduced Nickel-Mediated Radical Coupling Reaction of Sodium Sulfinates with N-Hydroxyphthalimide Esters. The Journal of Organic Chemistry. [Link]

-

Zheng, L., et al. (2025, May 27). Photoinduced Nickel-Mediated Radical Coupling Reaction of Sodium Sulfinates with N-Hydroxyphthalimide Esters. ACS Publications. [Link]

-

Thesis Template. (n.d.). Nickel-Catalyzed Cross-Coupling Reactions of N-Hydroxyphthalimide Esters. [Link]

-

Wang, X., et al. (2025, September 19). Direct Assembly of Chiral Alkyl Radical Precursors via Enantioselective NHC-Catalyzed Redox-Esterification of N-Hydroxyphthalimide (NHPI). ChemRxiv. [Link]

-

Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Talath, S., et al. (n.d.). Stability Studies of Some Glycolamide Ester Prodrugs of Niflumic Acid in Aqueous Buffers and Human Plasma by HPLC with UV Detection. ResearchGate. [Link]

-

Am Ende, C. W., et al. (n.d.). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC. [Link]

-

Park, K. (n.d.). Assay and Stability Testing. Kinam Park. [Link]

-

Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Wikipedia. (n.d.). Ester hydrolysis. [Link]

-

The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

-

Jamison, C. R., et al. (n.d.). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. PMC. [Link]

-

Malapit, C. A., et al. (2026, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]

-

Taylor & Francis. (n.d.). N-Hydroxyphthalimide – Knowledge and References. [Link]

Sources

- 1. enamine-genez.com [enamine-genez.com]

- 2. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. onyxipca.com [onyxipca.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. BJOC - Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review [beilstein-journals.org]

- 7. Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. database.ich.org [database.ich.org]

- 15. kinampark.com [kinampark.com]

- 16. sepscience.com [sepscience.com]

Technical Guide: 1H NMR Characterization of 1,3-Dioxoisoindolin-2-yl Isobutyrate

Executive Summary

1,3-Dioxoisoindolin-2-yl isobutyrate (commonly referred to as

Accurate characterization of this compound is essential because its purity directly dictates the efficiency of single-electron transfer (SET) processes. Hydrolysis of the sensitive

Structural Analysis & Magnetic Environment

To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments.

The Molecule

Formula:

The structure consists of two rigid domains:

-

The Phthalimide Core (Aromatic): A planar, bicyclic system with a plane of symmetry passing through the nitrogen and the ester oxygen. This symmetry renders the four aromatic protons as two chemically equivalent pairs (

system). -

The Isobutyryl Tail (Aliphatic): Contains a methine proton (

-proton) flanked by two equivalent methyl groups and an electron-withdrawing carbonyl oxygen.

Predicted Splitting Tree (Graphviz)

The following diagram illustrates the scalar coupling (

Caption: Scalar coupling network of the isobutyryl moiety. The methine and methyl protons split each other via 3-bond vicinal coupling.

Experimental Protocol

Sample Preparation

The integrity of the NHP-ester is sensitive to moisture. Hydrolysis generates

Reagents:

-

Solvent: Chloroform-

( -

Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Workflow:

-

Massing: Weigh 10–15 mg of the solid ester into a clean vial.

-

Solvation: Add 0.6 mL of

. Ensure complete dissolution (sonicate briefly if necessary, but avoid heat). -

Filtration (Optional): If the solution is cloudy (indicating wet solvent or hydrolyzed NHPI insolubility), filter through a small plug of glass wool into the NMR tube.

-

Acquisition: Run a standard proton sequence (e.g., zg30 on Bruker systems) with at least 16 scans to resolve the aromatic hyperfine splitting.

Acquisition Parameters[1][2]

-

Pulse Angle: 30°

-

Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for these protons).

-

Spectral Width: -2 to 14 ppm.

-

Temperature: 298 K (25°C).

Spectral Interpretation

The spectrum of 1,3-Dioxoisoindolin-2-yl isobutyrate in

Summary Table of Chemical Shifts[3]

| Chemical Shift ( | Integration | Multiplicity | Coupling ( | Assignment | Structural Fragment |

| 7.86 – 7.89 | 2H | Multiplet (m) | Ar-H (3,6) | Phthalimide Ring ( | |

| 7.76 – 7.79 | 2H | Multiplet (m) | Ar-H (4,5) | Phthalimide Ring ( | |

| 2.95 | 1H | Septet (sept) | 7.0 | -CH - | Isobutyryl Methine |

| 1.38 | 6H | Doublet (d) | 7.0 | -C(H | Isobutyryl Methyls |

Detailed Analysis

The Aromatic Region (7.7 – 7.9 ppm)

Contrary to low-field approximations, the phthalimide protons are not a singlet. They form an

-

Appearance: Two symmetric multiplets.

-

Assignment: The protons closer to the carbonyl groups (positions 3 and 6) are more deshielded and appear downfield (~7.88 ppm). The protons at positions 4 and 5 appear slightly upfield (~7.78 ppm).

-

Diagnostic Value: Integration of this region (set to 4.00) allows for the calculation of the ester chain stoichiometry.

The Methine Proton (2.95 ppm)[1]

-

Shift: The

-proton is significantly deshielded compared to a standard alkane (~1.5 ppm) due to the anisotropic effect of the adjacent ester carbonyl and the electron-withdrawing nature of the NHP group. -

Splitting: It couples to six equivalent methyl protons (

), resulting in a septet ( -

Observation: This peak is often weak in intensity due to splitting into 7 lines; zoom in to verify the pattern.

The Methyl Protons (1.38 ppm)[1]

-

Shift: Typical for isopropyl groups, but slightly downfield due to the proximity to the ester.

-

Splitting: Coupled to one methine proton (

), resulting in a doublet (

Quality Control: Common Impurities

In drug development and radical chemistry, the purity of the RAE is paramount. The following impurities are common:

Hydrolysis (N-Hydroxyphthalimide)

If the ester bond cleaves,

-

Diagnostic Peak: A broad singlet around

8.0 – 10.0 ppm (N-OH), though this is often exchange-broadened and invisible in wet -

Aromatic Shift: The aromatic protons of free NHPI appear slightly shifted compared to the esterified version. Look for "shadow" multiplets in the 7.7–8.0 region.

Residual Isobutyric Acid

-

Diagnostic Peak: A doublet for the methyls that is slightly shifted from the ester product (typically

1.1 – 1.2 ppm).

DCU (Dicyclohexylurea)

If synthesized via DCC coupling:

-

Diagnostic Peaks: Multiplets in the aliphatic region (

1.0 – 2.0 ppm) and a broad N-H peak around

Synthesis Context & Workflow

Understanding the synthesis aids in predicting impurities. The standard route involves the esterification of

Caption: Standard synthetic pathway for NHP-esters and the critical QC checkpoint.

References

-

Okada, K., Okamoto, K., & Oda, M. (1988). A New and Practical Method of Decarboxylation of Carboxylic Acids via N-Acyloxyphthalimides by Photolysis with Visible Light. Journal of the American Chemical Society.

-

Cornella, J., et al. (2016). Practical Ni-Catalyzed Aryl-Alkyl Cross-Coupling of Secondary Redox-Active Esters. Journal of the American Chemical Society.

-

Reich, H. J. (2024). Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison. (General reference for chemical shifts).

-

Schwarz, J., et al. (2018). A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. Molecules.[2][3][4][5][6][7][8][9][10][11][12] (Provides specific NMR data for analogous NHP-esters).

Sources

- 1. mdpi.com [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. compoundchem.com [compoundchem.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. rsc.org [rsc.org]

- 7. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. cpsm.kpi.ua [cpsm.kpi.ua]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

Redox potential values of 1,3-Dioxoisoindolin-2-yl isobutyrate in cyclic voltammetry

An In-Depth Technical Guide to the Electrochemical Behavior of 1,3-Dioxoisoindolin-2-yl isobutyrate: A Cyclic Voltammetry Study

Executive Summary

This technical guide provides a comprehensive analysis of the redox properties of 1,3-Dioxoisoindolin-2-yl isobutyrate, an N-acyl substituted phthalimide derivative. For researchers, chemists, and professionals in drug development and materials science, understanding the electrochemical behavior of such molecules is paramount for applications ranging from synthetic chemistry to the design of novel energy storage systems. This document details the principles of cyclic voltammetry (CV) as applied to phthalimide systems, offers a field-proven, step-by-step experimental protocol for acquiring reliable CV data, and interprets the resulting redox potential values in the context of molecular structure and reaction mechanisms. By synthesizing theoretical principles with practical methodology, this guide serves as an authoritative resource for characterizing the electrochemical signature of 1,3-Dioxoisoindolin-2-yl isobutyrate and related compounds.

Introduction: The Phthalimide Core in Modern Chemistry

The phthalimide moiety, a bicyclic aromatic structure, is a cornerstone in synthetic organic chemistry, famously employed in the Gabriel synthesis of primary amines.[1] Beyond this classical application, N-substituted phthalimides are being explored for a diverse and expanding range of functions. Their rigid structure and tunable electronic properties make them promising candidates for electroactive materials in non-aqueous redox flow batteries, where their redox potential and stability are critical performance metrics.[2][3] In medicinal chemistry, the phthalimide scaffold is present in notable drugs, and understanding its redox behavior can provide insights into metabolic pathways and mechanisms of action.[4]

1,3-Dioxoisoindolin-2-yl isobutyrate (also known as N-phthaloyl isobutyrate) is a representative member of the N-acyl phthalimide class. Its electrochemical properties are dominated by the electron-accepting phthalimide core. Cyclic voltammetry (CV) is the premier technique for investigating the redox processes of such molecules.[5] It provides critical data on reduction and oxidation potentials, the stability of the generated radical ions, and the number of electrons transferred, thereby elucidating the fundamental mechanism of electron transfer.[6]

This guide will systematically explore the determination of these properties for 1,3-Dioxoisoindolin-2-yl isobutyrate, providing both the procedural "how" and the mechanistic "why" to empower researchers in their own investigations.

Fundamentals of Phthalimide Electrochemistry

The electrochemical behavior of N-substituted phthalimides is generally characterized by the reversible, one-electron reduction of the phthalimide ring system to form a radical anion.[7][8] The core reaction is centered on the two carbonyl groups, which accommodate the incoming electron.

The potential at which this reduction occurs is highly sensitive to the nature of the substituent attached to the nitrogen atom.

-

Electron-donating groups (like the alkyl isobutyrate group) increase the electron density on the phthalimide core, making it more difficult to reduce. This shifts the reduction potential to more negative values.[3]

-

Electron-withdrawing groups have the opposite effect, making reduction easier and shifting the potential to less negative (or more positive) values.

The stability of the resulting radical anion is a key factor determining the reversibility of the redox event. For many N-alkyl and N-aryl phthalimides, the radical anion is stable on the CV timescale, leading to a chemically reversible wave.[2] However, in some cases, the initial electron transfer can be followed by a chemical reaction, such as bond cleavage, in what is known as a dissociative electron transfer or an EC (Electrochemical-Chemical) mechanism.[9]

Experimental Methodology: A Validating Protocol for Cyclic Voltammetry

The following protocol is designed to produce reliable and reproducible cyclic voltammetry data for organic compounds in a non-aqueous solvent. The explanation for each step highlights its role in ensuring data integrity.

Materials and Reagents

| Component | Example | Purpose & Rationale |

| Analyte | 1,3-Dioxoisoindolin-2-yl isobutyrate | The molecule of interest. Must be of high purity to avoid side reactions. |

| Solvent | Acetonitrile (MeCN), Anhydrous | Provides a wide potential window and dissolves the analyte and electrolyte. Anhydrous grade is crucial as water can interfere with the electrochemistry.[10] |

| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (TBAPF₆), 0.1 M | An electrochemically inert salt that ensures solution conductivity and minimizes potential drop (iR drop) between the electrodes.[5][10] |

| Internal Standard | Ferrocene (Fc) | A compound with a stable and well-known redox potential (Fc/Fc⁺ couple) used to accurately reference the measured potentials.[11][12] |

| Gases | Argon or Nitrogen, High Purity | Used to deoxygenate the solution. Dissolved oxygen is electroactive and its reduction peaks can obscure the analyte's signal.[13] |

Experimental Workflow

The process from preparation to analysis follows a systematic sequence to ensure accuracy and reproducibility.

Caption: Workflow for Cyclic Voltammetry Analysis.

Step-by-Step Protocol

-

Electrolyte Preparation : Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This solution will be used for all subsequent steps.[10]

-

Analyte Solution : Prepare a 1-5 mM solution of 1,3-Dioxoisoindolin-2-yl isobutyrate using the electrolyte solution from Step 1.

-

Electrode Preparation : Polish the working electrode (e.g., a 3 mm glassy carbon electrode) with alumina slurry on a polishing pad to ensure a clean, reproducible surface. Rinse thoroughly with solvent.[12]

-

Cell Assembly : Assemble the three-electrode cell. A typical setup includes the glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.[5][12]

-

Deoxygenation : Fill the cell with the analyte solution and bubble with high-purity argon or nitrogen for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.[13]

-

Data Acquisition :

-

Connect the electrodes to a potentiostat.[13]

-

Set the potential window. For phthalimides, a scan from approximately 0 V to -2.5 V is typically sufficient to observe the first reduction.[2]

-

Begin with a scan rate of 100 mV/s.

-

Record the cyclic voltammogram for at least three cycles to ensure stability.

-

Repeat the measurement at different scan rates (e.g., 50, 200, 500 mV/s) to investigate the kinetics of the electron transfer.

-

-

Internal Referencing : After acquiring the analyte data, add a small amount of ferrocene to the cell and record its voltammogram under the same conditions. The midpoint potential (E₁/₂) of the reversible Fc/Fc⁺ couple will be used as the internal reference.[12]

Expected Redox Behavior of 1,3-Dioxoisoindolin-2-yl isobutyrate

While specific experimental data for 1,3-Dioxoisoindolin-2-yl isobutyrate is not widely published, its redox potentials can be reliably estimated based on data from structurally similar N-alkyl and N-aryl phthalimides.[2][3] The isobutyrate group is an N-acyl substituent, which is structurally similar to N-alkyl substituents in its electronic effect. The reduction is expected to be a single, quasi-reversible one-electron process corresponding to the formation of the phthalimide radical anion.

Table 1: Estimated Cyclic Voltammetry Data for 1,3-Dioxoisoindolin-2-yl isobutyrate

| Parameter | Symbol | Expected Value (vs. Fc/Fc⁺) | Description |

| Cathodic Peak Potential | Epc | ~ -1.9 V to -2.1 V | Potential at the maximum reduction current. |

| Anodic Peak Potential | Epa | ~ -1.82 V to -2.02 V | Potential at the maximum oxidation current (re-oxidation of the radical anion). |

| Half-Wave Potential | E₁/₂ | ~ -1.86 V to -2.06 V | Average of Epc and Epa; approximates the formal redox potential (E⁰').[10] |

| Peak Separation | ΔEp | 70 - 90 mV | The difference between Epa and Epc. A value close to 59 mV indicates a reversible one-electron process. Larger values suggest quasi-reversibility.[2] |

| Peak Current Ratio | Ipa/Ipc | ~ 1.0 | A ratio of 1 indicates that the species generated at the forward scan is stable and fully converted back in the reverse scan (chemical reversibility). |

Note: Values are estimated based on published data for N-alkyl phthalimides in acetonitrile.[2][3] The actual values may vary depending on precise experimental conditions.

Mechanistic Interpretation

The electrochemical reduction of 1,3-Dioxoisoindolin-2-yl isobutyrate can be described by a quasi-reversible one-electron transfer mechanism.

Caption: Proposed Electrochemical Reduction Mechanism.

-

Forward Scan (Reduction) : As the potential is scanned towards negative values, the analyte diffuses to the electrode surface. At the cathodic peak potential (Epc), an electron is transferred from the electrode to the lowest unoccupied molecular orbital (LUMO) of the molecule, which is localized on the phthalimide core. This forms a radical anion.[14]

-

Reverse Scan (Oxidation) : On the reverse scan, the potential is swept back to more positive values. The radical anion species, if stable, diffuses back to the electrode and gives up its extra electron at the anodic peak potential (Epa), regenerating the original neutral molecule.

A peak separation (ΔEp) slightly larger than the theoretical 59 mV suggests quasi-reversible kinetics, meaning the rate of electron transfer is not infinitely fast.[2] A peak current ratio (Ipa/Ipc) close to unity confirms that the radical anion is stable on the timescale of the CV experiment and does not undergo significant decomposition.[2] Unlike some N-substituted phthalimides where the N-substituent bond can cleave after reduction, the N-acyl bond in this compound is expected to be relatively stable under these conditions.[9]

Broader Implications for Research and Development

The redox potential is a fundamental molecular property with significant implications:

-

Organic Electrosynthesis : Knowing the reduction potential allows chemists to design electrosynthetic routes where the phthalimide group can act as a redox-active mediator or be selectively reduced.[15]

-

Materials Science : For applications like redox flow batteries, a more negative redox potential is desirable for the anolyte (the negative electrolyte) to maximize the battery's output voltage.[2][16] The value of ~ -1.9 V vs Fc/Fc⁺ places this class of compounds in a useful range for such applications.

-

Drug Development : The ease with which a molecule can be reduced or oxidized is directly related to its potential metabolic fate in biological systems. A highly negative reduction potential suggests the compound is relatively resistant to metabolic reduction, a factor that influences its stability and pharmacokinetic profile.

Conclusion

Cyclic voltammetry provides a powerful and direct method for characterizing the redox landscape of 1,3-Dioxoisoindolin-2-yl isobutyrate. The molecule is expected to undergo a quasi-reversible, one-electron reduction at a potential of approximately -1.9 to -2.1 V vs. Fc/Fc⁺ in aprotic solvents like acetonitrile. This process leads to the formation of a relatively stable radical anion centered on the phthalimide core. The precise redox potential is a key descriptor that informs the molecule's suitability for applications in electro-organic synthesis, energy storage, and helps in understanding its potential biological activity. The robust experimental protocol detailed herein provides a reliable framework for researchers to obtain high-quality data for this and other related organic molecules.

References

-

Montoto, E. C., et al. (2020). Computational Screening of Electroactive Biobased-Phthalimide Molecules for Redox Flow Batteries. The Journal of Organic Chemistry. Available at: [Link]

-

Francke, R., & Little, R. D. (2023). Access to carbonyl compounds via the electroreduction of N-benzyloxyphthalimides: Mechanism confirmation and preparative applications. Electrochimica Acta. Available at: [Link]

-

Antonello, S., et al. (2018). New Insights into the Substituents' Effect on the Formation and Dissociation of Radical Anions: Dissociative Electron Transfer to Arylsulfonylphthalimides. ChemPhysChem. Available at: [Link]

-

Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Available at: [Link]

-

Stolarczyk, K., et al. (2020). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments. Available at: [Link]

-

Farnia, G., et al. (1971). Electrochemical reduction mechanism of phthalimide and some of its N-derivatives in DMF. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry. Available at: [Link]

-

Hosseini, M., & Fathollahi, M. (2018). Phthalimide Derivatives: New Promising Additives for Functional Electrolyte in Lithium-ion Batteries. Chemical Methodologies. Available at: [Link]

-

Daub, N., et al. (2022). Evaluation and degradation mechanism of phthalimide derivatives as anolytes for non-aqueous organic static batteries. Sustainable Energy & Fuels. Available at: [Link]

-

Yang, C., et al. (2021). Mechanism of Electrochemical Generation and Decomposition of Phthalimide-N-oxyl. Journal of the American Chemical Society. Available at: [Link]

-

Michalak, A., et al. (2023). Naphthalene Phthalimide Derivatives as Model Compounds for Electrochromic Materials. Materials. Available at: [Link]

-

Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Available at: [Link]

-

Leedy, D. W., & Muck, D. L. (1968). Cathodic reduction of phthalimide systems in nonaqueous solutions. Journal of the American Chemical Society. Available at: [Link]

-

Barroso, M., et al. (2023). Access to carbonyl compounds via the electroreduction of N-benzyloxyphthalimides: Mechanism confirmation and preparative applications. ResearchGate. Available at: [Link]

-

University of North Texas. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. UNT Chemistry. Available at: [Link]

-

ResearchGate. (2016). How to make the experimental set up to get a CV of an organic molecule in organic solvent? ResearchGate. Available at: [Link]

-

Yang, C., et al. (2021). Mechanism of Electrochemical Generation and Decomposition of Phthalimide-N-oxyl. National Library of Medicine. Available at: [Link]

-

Tchoukoua, A., et al. (2025). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a.... MDPI. Available at: [Link]

-

Sevov, C. S., et al. (2021). Critical Role of Structural Order in Bipolar Redox-Active Molecules for Organic Redox Flow Batteries. The Royal Society of Chemistry. Available at: [Link]

-

Bolte, M., et al. (2022). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class. National Library of Medicine. Available at: [Link]

-

Griesbeck, A. G., et al. (2011). Photoinduced electron-transfer chemistry of the bielectrophoric N-phthaloyl derivatives of the amino acids tyrosine, histidine and tryptophan. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Tchoukoua, A., et al. (2025). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5.... ResearchGate. Available at: [Link]

-

Organic & Biomolecular Chemistry. (2025). Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

IJSAT. (2025). Cyclic Voltammetry and Thermal Degradation of Novel 3, 4-aminophthalic acid azo dyes as Antibacterial agents. IJSAT. Available at: [Link]

-

University of Chicago. (2024). Structural, Ionic, and Electronic Properties of Solid-State Phthalimide-Containing Polymers for All-Organic Batteries. Knowledge UChicago. Available at: [Link]

-

Al-Ghorbani, M., et al. (2023). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. MDPI. Available at: [Link]

-

Kim, K., et al. (2017). Bi-functional effects of lengthening aliphatic chain of phthalimide-based negative redox couple and its non-aqueous flow battery performance at stack cell. ResearchGate. Available at: [Link]

-

SciSpace. (1954). Synthesis of Phthaloyl Amino-Acids under Mild Conditions. SciSpace. Available at: [Link]

-

de la Cruz, M. G., et al. (2024). Structural, Ionic, and Electronic Properties of Solid-State Phthalimide-Containing Polymers for All-Organic Batteries. JACS Au. Available at: [Link]

-

ResearchGate. A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions. ResearchGate. Available at: [Link]

Sources

- 1. 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylate | MDPI [mdpi.com]

- 2. Computational Screening of Electroactive Biobased-Phthalimide Molecules for Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation and degradation mechanism of phthalimide derivatives as anolytes for non-aqueous organic static batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Access to carbonyl compounds via the electroreduction of N-benzyloxyphthalimides: Mechanism confirmation and preparative applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Generating isopropyl radicals from 1,3-Dioxoisoindolin-2-yl isobutyrate via photoredox catalysis

Application Note: Photoredox Generation of Isopropyl Radicals from 1,3-Dioxoisoindolin-2-yl Isobutyrate

Executive Summary

This guide details the protocol for generating isopropyl radicals (

Unlike traditional radical methods relying on toxic tin hydrides (Barton-McCombie) or unstable peroxides, this protocol utilizes Redox-Active Esters (RAEs) . These precursors are bench-stable, easily synthesized from abundant carboxylic acids, and undergo facile decarboxylation upon Single Electron Transfer (SET) reduction. The generated isopropyl radical is subsequently trapped by electron-deficient alkenes (Michael acceptors) in a Reductive Giese Addition , forming a new C(sp

Key Advantages:

-

Operational Simplicity: Room temperature, visible light activation.

-

Chemical Stability: The RAE precursor is a crystalline solid, unlike corresponding acid chlorides or peroxides.

-

Bio-isostere Access: Facile installation of the isopropyl group, a common metabolic stabilizer in drug discovery.

Precursor Synthesis: 1,3-Dioxoisoindolin-2-yl Isobutyrate

Before performing the photoredox catalysis, the radical precursor must be synthesized. This is a standard Steglich esterification.

Reaction Scheme

Materials

-

Isobutyric acid (1.0 equiv)

-

N-Hydroxyphthalimide (NHPI) (1.0 equiv)[1]

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isobutyric acid (10 mmol, 0.88 g) and NHPI (10 mmol, 1.63 g) in anhydrous DCM (30 mL).

-

Catalyst Addition: Add DMAP (1 mmol, 0.12 g).

-

Activation: Cool the solution to 0°C in an ice bath. Dropwise add a solution of DCC (11 mmol, 2.27 g) in DCM (10 mL) over 10 minutes.

-

Reaction: Remove the ice bath and stir at room temperature for 3–5 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Workup:

-

Filter the reaction mixture through a Celite pad to remove the DCU precipitate.

-

Wash the filtrate with 1N HCl (20 mL), saturated NaHCO

(20 mL), and brine (20 mL). -

Dry the organic layer over MgSO

, filter, and concentrate under reduced pressure.[1]

-

-

Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Hexanes:EtOAc, 8:2) to yield the white crystalline solid.

Photoredox Protocol: Reductive Giese Addition

This protocol describes the coupling of the isopropyl radical with a Michael acceptor (e.g., methyl acrylate) using a Ruthenium photocatalyst and Hantzsch Ester as a reductant/H-atom donor.

Reagents & Equipment

-

Precursor: 1,3-Dioxoisoindolin-2-yl isobutyrate (1.0 equiv)

-

Acceptor: Methyl acrylate (2.0 equiv) (or other electron-deficient alkene)

-

Photocatalyst:

(1–2 mol%) -

Reductant: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.5 equiv)

-

Base:

-Pr -

Solvent: Dichloromethane (DCM) or DMF (degassed)

-

Light Source: Blue LEDs (

nm)

Experimental Workflow

Figure 1: Experimental workflow for the photoredox Giese addition.

Detailed Procedure

-

Charging: To a dry 10 mL reaction vial equipped with a magnetic stir bar, add 1,3-dioxoisoindolin-2-yl isobutyrate (0.5 mmol, 117 mg), Hantzsch Ester (0.75 mmol, 190 mg), and

(0.005 mmol, 4.3 mg). -

Solvation: Add anhydrous DCM (5.0 mL).

-

Liquid Reagents: Add Methyl Acrylate (1.0 mmol, 90 µL) and DIPEA (1.0 mmol, 174 µL).

-

Deoxygenation: Seal the vial with a septum cap. Insert a needle connected to a nitrogen/argon line into the solution and an exit needle. Sparge the solution for 15 minutes to remove oxygen (O

is a potent radical quencher). -

Irradiation: Seal the puncture holes with Parafilm. Place the vial approximately 2–3 cm away from a Blue LED strip (approx. 10–15 W intensity). Use a small fan to cool the vial, ensuring the temperature remains near ambient (20–25°C).

-

Monitoring: Stir under irradiation. Monitor reaction progress by TLC (usually 12–24 hours). The RAE spot should disappear.

-

Purification: Concentrate the reaction mixture directly onto silica gel. Purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the alkylated product (Methyl 4-methylpentanoate).

Mechanism of Action

The reaction proceeds via a Reductive Quenching Cycle .[3][4] The key step is the single-electron reduction of the NHP ester, which triggers fragmentation.[3]

Mechanistic Pathway

-

Excitation: The ground state catalyst

absorbs blue light to form the excited state -

Reductive Quenching:

is reduced by the Hantzsch Ester (HE) (or the conjugate base of HE formed by DIPEA) to form the strong reductant -

Radical Generation:

transfers a single electron to the RAE . The resulting radical anion undergoes N–O bond cleavage and decarboxylation, releasing CO -

Radical Trapping (Giese Addition): The nucleophilic

iPr adds to the electron-deficient alkene (Methyl Acrylate) to form a stabilized -

Hydrogen Atom Transfer (HAT): The adduct radical abstracts a hydrogen atom from the oxidized Hantzsch Ester radical cation (or related species), yielding the final product and regenerating the pyridine byproduct.

Figure 2: Catalytic cycle illustrating the reductive generation of isopropyl radicals and subsequent trapping.

Troubleshooting & Optimization (Expertise & Experience)

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen inhibition | Degas longer (20+ min) or use freeze-pump-thaw. Ensure reaction is sealed. |

| No Reaction | Light intensity too low | Ensure vial is <3 cm from light source. Check LED wavelength (must overlap with catalyst absorption). |

| Hydrolysis of RAE | Wet solvent | RAEs can hydrolyze to the acid and NHPI. Use anhydrous solvents and store RAE in a desiccator. |

| Dimerization | High radical conc. | If isopropyl dimer (2,3-dimethylbutane) is observed, lower the catalyst loading or light intensity to decrease steady-state radical concentration. |

| Alternative Catalysts | Cost/Availability | Eosin Y (organic dye) can often replace Ru(bpy) |

References

-

Okada, K., et al. "Intermolecular radical addition of N-hydroxyphthalimide esters to electron-deficient olefins." Chem. Pharm. Bull.1991 , 39, 527.

-

Schnermann, M. J., & Overman, L. E. "A Concise Synthesis of (-)-Aplyviolene Facilitated by a Strategic Tertiary Radical Conjugate Addition." Angew.[5][6] Chem. Int. Ed.2012 , 51, 9576.

-

Huihui, K. M. M., et al. (Weix Group). "Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides." J. Am. Chem. Soc.2016 , 138, 5016.

-

Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[6] Angew.[5][6] Chem. Int. Ed.1978 , 17, 522.[6]

Sources

- 1. Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. scispace.com [scispace.com]

- 5. scilit.com [scilit.com]

- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Conditions for Giese addition using 1,3-Dioxoisoindolin-2-yl isobutyrate

Application Note: Precision Giese Addition via Decarboxylative Coupling of 1,3-Dioxoisoindolin-2-yl Isobutyrate

Abstract

This guide details the application of 1,3-Dioxoisoindolin-2-yl isobutyrate (an N-hydroxyphthalimide or NHP ester) as a redox-active precursor for the isopropyl radical (

Part 1: Reagent Preparation

The "Fuel" for the Reaction

Before initiating the coupling, the redox-active ester (RAE) must be synthesized. While isobutyric acid is cheap, the NHP ester activates it for single-electron transfer (SET).[1]

Synthesis of 1,3-Dioxoisoindolin-2-yl Isobutyrate

-

Principle: Esterification of isobutyric acid with N-hydroxyphthalimide (NHPI).

-

Reagents: Isobutyric acid (1.0 equiv), NHPI (1.0 equiv), DIC (

-Diisopropylcarbodiimide, 1.1 equiv), DMAP (10 mol%), DCM (

Step-by-Step:

-

Charge: To a round-bottom flask equipped with a stir bar, add N-hydroxyphthalimide (16.3 g, 100 mmol) and DMAP (1.22 g, 10 mmol).

-

Solvate: Add Dichloromethane (DCM, 200 mL) and Isobutyric acid (9.3 mL, 100 mmol). Stir until mostly dissolved.

-

Activate: Cool the mixture to 0 °C. Dropwise add DIC (17.0 mL, 110 mmol) over 15 minutes. A white precipitate (diisopropylurea) will form almost immediately.[1]

-

React: Warm to room temperature (23 °C) and stir for 3–12 hours. TLC (30% EtOAc/Hex) should show consumption of NHPI.

-

Workup: Filter off the urea precipitate. Wash the filtrate with 1N HCl (2x), Sat. NaHCO

(2x), and Brine (1x).[2] -

Purification: Dry over MgSO

, concentrate, and recrystallize from hot Ethanol or purify via flash column chromatography (10-30% EtOAc in Hexanes).-

Target: White crystalline solid.[3] Store at 4 °C (stable for months).

-

Part 2: Protocol A - Visible-Light Photoredox Giese Addition

The "Precision" Method: Ideal for late-stage functionalization and complex scaffolds.[1]

This method utilizes a photocatalyst to reduce the NHP ester, generating the radical which adds to a Michael acceptor.[2] Hantzsch Ester serves as both the terminal reductant and the Hydrogen Atom Transfer (HAT) source.

Reaction Scheme:

Materials:

-

Substrate: Electron-deficient alkene (e.g., acrylate, enone, vinyl sulfone) (1.0 equiv).[2]

-

Reagent: 1,3-Dioxoisoindolin-2-yl isobutyrate (1.5 equiv).[1]

-

Catalyst:

-

Reductant/H-Source: Hantzsch Ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.5 equiv).[1]

-

Solvent: DCM or MeCN (0.1 M).[1]

-

Light Source: Blue LEDs (

).[1]

Protocol:

-

Setup: In an 8 mL vial equipped with a stir bar, combine the Alkene (0.5 mmol), NHP-Isobutyrate (175 mg, 0.75 mmol), Hantzsch Ester (190 mg, 0.75 mmol), and Photocatalyst (8.6 mg, 0.01 mmol).

-

Degas: Add solvent (5 mL). Seal the vial with a septum cap. Sparge with nitrogen or argon for 10 minutes (Critical: Oxygen quenches the excited state catalyst).

-

Irradiate: Place the vial 2–3 cm from the Blue LED source. Stir vigorously. A fan should be used to keep the reaction at ambient temperature (< 30 °C).

-

Monitor: Irradiate for 12–24 hours. The mixture often turns from orange to dark brown/green.

-

Workup: Dilute with DCM, wash with Sat.[2] NaHCO

(to remove phthalimide and pyridine byproducts), dry over Na -

Purify: Flash chromatography.

Part 3: Protocol B - Nickel-Catalyzed Reductive Giese

The "Robust" Method: Scalable, metal-economical, and avoids expensive Ir/Ru catalysts.[1]

Based on the work of Baran and Weix, this protocol uses Zinc as the stoichiometric reductant and a Nickel catalyst to mediate the radical formation. Phenylsilane (PhSiH

Materials:

-

Substrate: Michael Acceptor (1.0 equiv).[1]

-

Reagent: NHP-Isobutyrate (2.0 equiv).[1]

-

Catalyst: Ni(ClO

) -

Reductant: Zinc dust (activated) (2.0 equiv).[1]

-

H-Source: PhSiH

(Phenylsilane) (2.5 equiv).[1] -

Additive: LiCl (3.0 equiv) – Optional but recommended to solubilize Zn salts.[1]

Protocol:

-

Charge: To a vial, add Ni(ClO

) -

Solvate: Add MeCN (2.5 mL) and the Michael Acceptor (0.5 mmol).

-

Initiate: Add PhSiH

(1.25 mmol) via syringe. -

React: Stir vigorously at room temperature or mild heat (40 °C) for 12 hours. (Note: Vigorous stirring is essential for the heterogeneous Zn surface).

-

Workup: Filter through a pad of Celite to remove excess Zn. Dilute with EtOAc, wash with water and brine.[2]

-

Purify: Flash chromatography.

Part 4: Mechanism & Logic

The following diagram illustrates the Photoredox pathway (Protocol A), which is mechanistically distinct due to the dual role of the Hantzsch ester.

Caption: Mechanistic cycle of Photoredox Giese Addition. The photocatalyst mediates electron transfer, while Hantzsch ester acts as the electron donor and hydrogen atom source.[2]

Part 5: Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen Inhibition | Degas more thoroughly (freeze-pump-thaw is superior to sparging).[1] |

| No Reaction | Light Penetration | Use a narrower reaction vessel to increase surface area-to-volume ratio.[1] Ensure LEDs are high intensity. |

| Hydrolysis of Ester | Wet Solvent | NHP esters are reasonably stable but can hydrolyze in wet DMF/MeCN over long times. Use anhydrous solvents. |

| Reductive Side Product | Direct Reduction | If the isopropyl radical is reduced to propane instead of adding to the alkene, increase the concentration of the alkene (Michael acceptor). |

| Precipitation | Solubility | In the Ni/Zn protocol, Zn salts can clump.[2] LiCl is crucial to keep the surface active. |

Expert Insight:

For Protocol A , the choice of Hantzsch ester is critical.[2] While standard HE (diethyl) works well, more sterically hindered variants (t-butyl) can sometimes improve yields by slowing down background non-productive HAT processes.[1] For Protocol B , if the reaction stalls, adding a fresh portion of PhSiH

References

-

Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein J. Org.[1] Chem. 2024, 20, 346–378.[2] Link

-

Nickel-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms. Angew. Chem. Int. Ed. 2017, 56, 260–265.[2][6] Link[1]

-

Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. J. Am. Chem. Soc. 2016, 138, 5016–5019.[2][7] Link[1]

-

Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. Molecules 2018, 23, 786.[1] Link

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Nickel-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides [organic-chemistry.org]

Application Note: Photoredox Minisci Heterocycle Functionalization using 1,3-Dioxoisoindolin-2-yl Isobutyrate

Introduction & Strategic Overview

The Minisci reaction is a foundational nucleophilic radical substitution method for functionalizing electron-deficient aromatic compounds, particularly nitrogen-containing heterocycles[1]. Historically, this transformation required harsh oxidative conditions (e.g., excess carboxylic acid, silver salts, and high heat), which severely limited its functional group tolerance and late-stage applicability in drug development[2].

The advent of visible-light photoredox catalysis has revolutionized this space. By pre-activating carboxylic acids as redox-active esters (RAEs)—specifically N-hydroxyphthalimide (NHPI) esters—chemists can bypass harsh oxidants[3]. 1,3-Dioxoisoindolin-2-yl isobutyrate (the NHPI ester of isobutyric acid) serves as an ideal, bench-stable precursor for generating isopropyl radicals under exceptionally mild, metal-free or low-metal conditions[4][5]. This application note details the mechanistic rationale, synthesis, and implementation of 1,3-Dioxoisoindolin-2-yl isobutyrate in modern Minisci-type C-H isopropylations.

Mechanistic Rationale: The Causality of Redox-Active Esters

Why use 1,3-Dioxoisoindolin-2-yl isobutyrate instead of free isobutyric acid?

The conversion of the carboxylic acid to an NHPI ester drastically lowers the reduction potential of the substrate due to the weak N–O bond[2]. In a photoredox system, a photocatalyst or an electron-donor acceptor (EDA) complex (such as a Hantzsch ester) undergoes photoexcitation under blue LED irradiation (λ = ~456 nm)[6].

-

Single Electron Transfer (SET): The excited complex donates an electron to the NHPI ester via reductive quenching[7].

-

Fragmentation: The resulting radical anion rapidly fragments, extruding CO₂, a phthalimide anion, and the highly reactive isopropyl radical (i-Pr•)[2].

-

Nucleophilic Addition: The nucleophilic i-Pr• radical attacks the protonated, electron-deficient N-heterocycle (e.g., quinoline or pyridine). Protonation of the heterocycle is critical as it lowers the LUMO, directing the radical attack to the C2 or C4 position[1].

-

Rearomatization: The resulting radical cation intermediate undergoes oxidation and deprotonation to yield the final alkylated product[1].

Figure 1: Catalytic cycle of the photoredox Minisci reaction using NHPI isobutyrate.

Experimental Workflows & Protocols

To ensure a self-validating system, the workflow is divided into two distinct phases: the synthesis of the redox-active ester, followed by the photoredox functionalization.

Figure 2: End-to-end experimental workflow for heterocycle functionalization.

Protocol A: Synthesis of 1,3-Dioxoisoindolin-2-yl Isobutyrate

This step utilizes a standard Steglich esterification to couple isobutyric acid with N-hydroxyphthalimide (NHPI)[5].

Reagents & Materials:

-

Isobutyric acid: 11.0 mmol

-

N-Hydroxyphthalimide (NHPI): 12.0 mmol (1.1 equiv)

-

N,N'-Dicyclohexylcarbodiimide (DCC): 11.0 mmol (1.0 equiv)

-

Dichloromethane (DCM): 50 mL, anhydrous

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve isobutyric acid (0.95 mL, 11.0 mmol) and NHPI (1.96 g, 12.0 mmol) in 50 mL of anhydrous DCM[5].

-

Activation: Cool the mixture to 0 °C using an ice bath. Slowly add DCC (2.27 g, 11.0 mmol) portion-wise. Causality: Cooling prevents the exothermic degradation of the activated intermediate and minimizes side reactions.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 13–14 hours[5]. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

-